Cyclopentane, 1-methyl-2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, 1-methyl-2-methylene-, also known as 1-methylene-2-methylcyclopentane, is an organic compound with the molecular formula C₇H₁₂. It is a derivative of cyclopentane, featuring a methyl group and a methylene group attached to the cyclopentane ring. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane, 1-methyl-2-methylene-, can be achieved through various methods. One common approach involves the alkylation of cyclopentadiene with methyl iodide, followed by dehydrohalogenation to introduce the methylene group. Another method includes the use of Grignard reagents to form the desired compound through a series of addition and elimination reactions .
Industrial Production Methods
Industrial production of cyclopentane, 1-methyl-2-methylene-, often involves catalytic processes. For example, the use of transition metal catalysts can facilitate the cyclization and functionalization of linear hydrocarbons to produce the target compound. These methods are designed to be efficient and scalable, suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 1-methyl-2-methylene-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the methylene group to a methyl group, resulting in the formation of 1-methyl-2-methylcyclopentane.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the methylene group.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted cyclopentane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopentane, 1-methyl-2-methylene-, has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopentane derivatives.
Medicine: Research into the pharmacological properties of cyclopentane derivatives may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of cyclopentane, 1-methyl-2-methylene-, involves its reactivity with various chemical species. The methylene group is particularly reactive, allowing for the formation of cyclopropane rings through reactions with carbenes. This reactivity is exploited in synthetic chemistry to create complex molecular architectures. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and the specific reaction conditions .
Comparison with Similar Compounds
Cyclopentane, 1-methyl-2-methylene-, can be compared with other similar compounds, such as:
Cyclopentane: Lacks the methylene and methyl groups, making it less reactive in certain types of chemical reactions.
Methylcyclopentane: Contains a methyl group but lacks the methylene group, resulting in different reactivity and chemical properties.
Cyclohexane: A six-membered ring compound with different conformational properties and reactivity compared to cyclopentane derivatives
The uniqueness of cyclopentane, 1-methyl-2-methylene-, lies in its combination of a cyclopentane ring with both a methyl and a methylene group, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-methyl-2-methylidenecyclopentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h7H,1,3-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADJUGSUYLCNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339569 |
Source
|
Record name | Cyclopentane, 1-methyl-2-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41158-41-2 |
Source
|
Record name | Cyclopentane, 1-methyl-2-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.